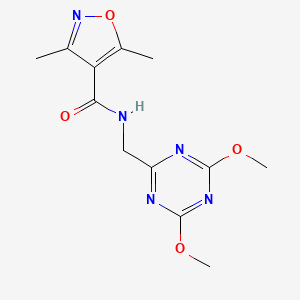
3-Dimethylphosphorylazetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Dimethylphosphorylazetidine;hydrochloride” is a chemical compound with the CAS Number: 2580198-37-2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which “3-Dimethylphosphorylazetidine;hydrochloride” belongs, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis
The aza Paternò–Büchi reaction, which is used in the synthesis of azetidines, involves a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is driven by a considerable ring strain .Applications De Recherche Scientifique
Chemical Probes for RNA Structure
- RNA Structure Analysis : The study of RNA molecules in solution has been facilitated by chemical reactions that probe their secondary and tertiary interactions. Dimethyl sulfate, for instance, is used to monitor the N-7 of guanosines, indicating tertiary interactions. This method allows researchers to track the denaturation of RNA structures, such as yeast tRNAPhe, providing insights into regions of higher-order structure and identifying involved bases (Peattie & Gilbert, 1980).
Enzyme Catalysis
- Orotidine 5'-Phosphate Decarboxylase : A study on the decarboxylation of orotic acid analogues revealed insights into the mechanism of orotidine 5'-monophosphate decarboxylase. The research showed that the enzyme enhances the reaction rate significantly, shedding light on the enzyme's proficiency and substrate binding in the transition state (Feng et al., 2000).
Synthesis and Catalysis
- Synthesis of 3,3-Dimethylazetidines : The development of an iodine-mediated intramolecular cyclization reaction provided a new strategy for synthesizing 3,3-dimethylazetidines, which are present in a number of bioactive molecules. This approach offers a convenient route for producing these structures in a diastereoselective manner (Jin et al., 2016).
Novel Probes and Detection Methods
- Fluorescent Probe for Nerve Agent Mimic Detection : A fluorescent "light-up" probe was designed for the highly selective and sensitive detection of the nerve agent mimic diethyl chlorophosphate. This probe utilized covalent assembly and Lossen rearrangement strategies, demonstrating rapid response and low detection limits, highlighting its potential for environmental and security applications (Huo et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound suggests that it may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .
Orientations Futures
Mécanisme D'action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target and modulates its activity. Identifying the target of a drug involves biochemical and genetic techniques .
Mode of Action
This refers to how the drug interacts with its target and the biochemical and biophysical changes that result. This can involve studying the binding of the drug to its target and the downstream effects of this interaction .
Biochemical Pathways
Drugs often affect biochemical pathways in the cell. These pathways are chains of reactions carried out by enzymes and other proteins. The drug’s impact on these pathways can be studied using techniques like metabolomics .
Pharmacokinetics
This involves the study of how the drug is absorbed, distributed, metabolized, and excreted by the body. Techniques used in this study include in vivo studies in animals and in vitro studies using human tissues .
Result of Action
This refers to the ultimate effects of the drug at the cellular and molecular level. It can involve changes in gene expression, protein function, and cellular behavior .
Action Environment
The action of a drug can be influenced by many factors including the pH of the environment, the presence of other molecules, and the characteristics of the target cells .
Propriétés
IUPAC Name |
3-dimethylphosphorylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NOP.ClH/c1-8(2,7)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFHTXOWQDZHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylazetidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2584553.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)





![8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2584566.png)



![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)
![2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2584575.png)
